molecular formula C18H16ClN3O B14009573 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride CAS No. 85619-28-9

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride

Cat. No.: B14009573
CAS No.: 85619-28-9
M. Wt: 325.8 g/mol
InChI Key: KYNQVALQBVIVGA-UHFFFAOYSA-N
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Description

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride is a chemical compound known for its significant biological activities. This compound is a derivative of olivacine, a natural product with notable antitumor properties . The compound’s structure includes a pyridocarbazole core, which is a fused ring system containing nitrogen atoms.

Preparation Methods

The synthesis of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyridocarbazole core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using large-scale reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

Scientific Research Applications

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride has several scientific research applications:

Comparison with Similar Compounds

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

85619-28-9

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H15N3O.ClH/c1-9-11-7-8-20-17(18(19)22)14(11)10(2)15-12-5-3-4-6-13(12)21-16(9)15;/h3-8,21H,1-2H3,(H2,19,22);1H

InChI Key

KYNQVALQBVIVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=CC=CC=C43)C)C(=O)N.Cl

Origin of Product

United States

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